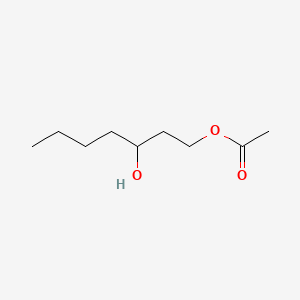
4-Chloro-2-methyl-6-nitro-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-6-nitro-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-nitro-pyrimidine typically involves the nitration of 4-chloro-2-methylpyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-6-nitro-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at position 2 can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is a typical method.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction: The major product is 4-chloro-2-methyl-6-aminopyrimidine.
Oxidation: The major product is 4-chloro-2-carboxy-6-nitropyrimidine.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-6-nitro-pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-6-nitro-pyrimidine depends on its specific application:
Medicinal Chemistry: It can inhibit specific enzymes or receptors, leading to therapeutic effects.
Agrochemicals: It may disrupt essential biological processes in pests or weeds, leading to their elimination.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methyl-2-pyrimidinamine: Similar structure but with an amino group instead of a nitro group.
2,4-Dichloro-6-methylpyrimidine: Contains two chlorine atoms and lacks the nitro group.
4,6-Dichloro-2-methylpyrimidine: Contains two chlorine atoms and lacks the nitro group.
Uniqueness
4-Chloro-2-methyl-6-nitro-pyrimidine is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .
Propiedades
Fórmula molecular |
C5H4ClN3O2 |
|---|---|
Peso molecular |
173.56 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-6-nitropyrimidine |
InChI |
InChI=1S/C5H4ClN3O2/c1-3-7-4(6)2-5(8-3)9(10)11/h2H,1H3 |
Clave InChI |
FNPBJQHEYDXNBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




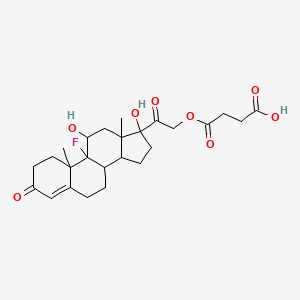
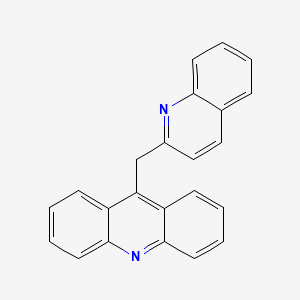
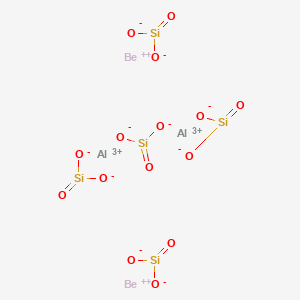
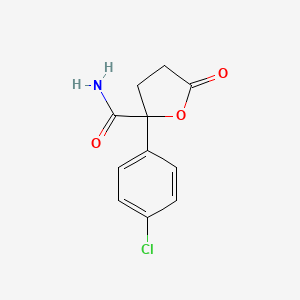
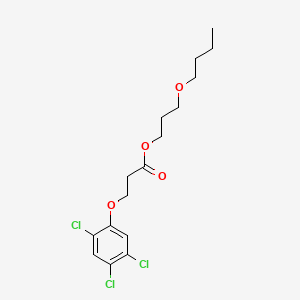
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
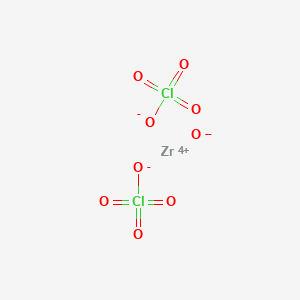

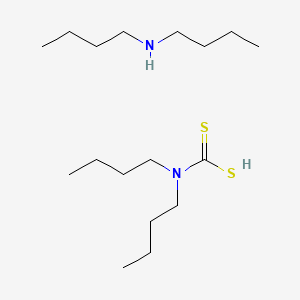
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
